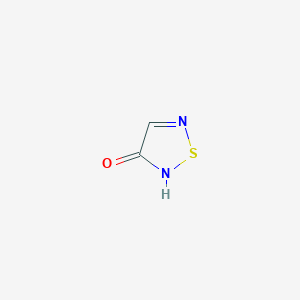

1,2,5-Thiadiazol-3-ol

Overview

Description

1,2,5-Thiadiazol-3-ol is a chemical compound with the CAS Number: 5728-07-4 . It has a molecular weight of 102.12 . It is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 1,2,5-Thiadiazol-3-ol involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis

The IUPAC name of 1,2,5-Thiadiazol-3-ol is 1,2,5-thiadiazol-3 (2H)-one . The InChI Code is 1S/C2H2N2OS/c5-2-1-3-6-4-2/h1H, (H,4,5) and the InChI key is MUHCEAIVGKVBHE-UHFFFAOYSA-N .Chemical Reactions Analysis

1,2,5-Thiadiazol-3-ol has been used in the development of boron-based heterocycles as potential therapeutic agents . It has also been used in the synthesis of anticancer agents targeting tumor hypoxia .Physical And Chemical Properties Analysis

1,2,5-Thiadiazol-3-ol has a melting point of 128-130°C . It has a density of 1.5±0.1 g/cm^3, a boiling point of 336.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications

Biomedical Applications

1,2,5-Thiadiazol-3-ol derivatives have shown a wide range of biomedical activities. They are known for their antifungal , antiviral , insecticidal , antiamoebic , and anticancer properties. These compounds can also act as plant activators, indicating their potential in agricultural biotechnology .

Synthetic Chemistry

In synthetic chemistry, 1,2,5-Thiadiazol-3-ol serves as a building block for creating more complex molecules. A sustainable and regioselective synthetic strategy for thiadiazoles has been described, which is environmentally friendly and compatible with a broad range of functional groups .

Cytotoxicity Studies

The cytotoxic properties of thiadiazole derivatives are significant in medicinal chemistry. Studies have shown that the nature of substituents on the thiadiazole ring can greatly influence their cytotoxic activity, which is crucial for designing anticancer drugs .

Advanced Material Applications

Thiadiazole derivatives are at the forefront of modern applications in technology. They are used in organic light-emitting diodes (OLEDs), conducting materials, and batteries. The ongoing demand for new systems that meet increasing requirements makes 1,2,5-Thiadiazol-3-ol derivatives valuable in material science .

Antibacterial Properties

Research has been conducted on the antibacterial screening of 1,2,5-thiadiazole derivatives. These compounds have shown potential in combating bacterial infections and could be key in developing new antibiotics .

DNA Interaction Studies

The interaction of 1,2,5-thiadiazole derivatives with DNA has been studied to understand their mechanism of action. This research is important for drug design, as it helps predict how these compounds might interact with biological targets .

Safety and Hazards

The safety information for 1,2,5-Thiadiazol-3-ol includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The 1,2,3-thiadiazole moiety, which includes 1,2,5-Thiadiazol-3-ol, occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . There is an intensifying necessity to develop novel new chemical entities and approaches targeting the HIF-1 pathway . This suggests that 1,2,5-Thiadiazol-3-ol and its derivatives may have potential for future therapeutic applications.

Mechanism of Action

Target of Action

1,2,5-Thiadiazol-3-ol is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows 1,2,5-Thiadiazol-3-ol to cross cellular membranes and interact strongly with biological targets . .

Mode of Action

It is known that thiadiazole derivatives can interact strongly with biological targets due to their mesoionic nature . This interaction can result in a broad spectrum of biological activities .

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, which may influence their bioavailability .

Result of Action

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

1,2,5-thiadiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2OS/c5-2-1-3-6-4-2/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHCEAIVGKVBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402108 | |

| Record name | 1,2,5-thiadiazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5728-07-4 | |

| Record name | 1,2,5-thiadiazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

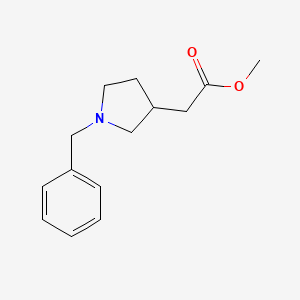

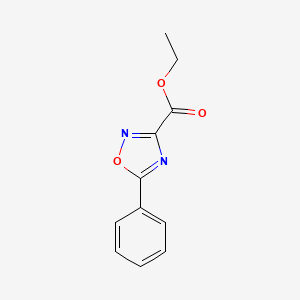

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)

![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)

![(E)-3-(4-toluidino)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B1308515.png)

![1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B1308523.png)